molecular formula C12H13NO2S B14388251 2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one CAS No. 88469-95-8

2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one

Cat. No.: B14388251
CAS No.: 88469-95-8
M. Wt: 235.30 g/mol
InChI Key: NWUPXUQGUQZIBG-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzothiopyran family, which is characterized by a fused ring system containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzothiopyran precursor with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are optimized for efficiency, cost-effectiveness, and scalability. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(Dimethylamino)methyl]-4H-1-benzothiopyran-4-one: Lacks the hydroxyl group, leading to different reactivity and properties.

    3-Hydroxy-4H-1-benzothiopyran-4-one: Lacks the dimethylamino group, affecting its chemical behavior and applications.

    2-[(Methylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one:

Uniqueness

2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one is unique due to the presence of both the dimethylamino group and the hydroxyl group in its structure. This combination of functional groups contributes to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

88469-95-8

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-3-hydroxythiochromen-4-one

InChI

InChI=1S/C12H13NO2S/c1-13(2)7-10-12(15)11(14)8-5-3-4-6-9(8)16-10/h3-6,15H,7H2,1-2H3

InChI Key

NWUPXUQGUQZIBG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=O)C2=CC=CC=C2S1)O

Origin of Product

United States

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